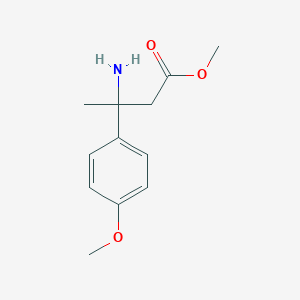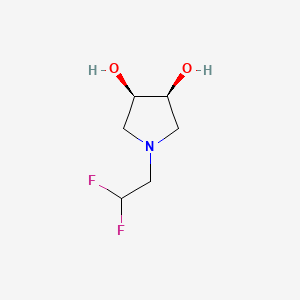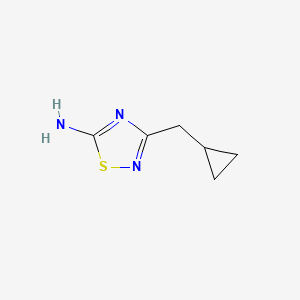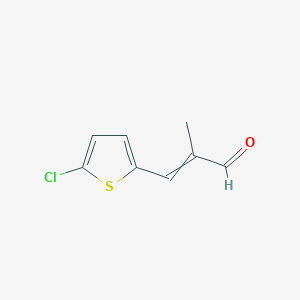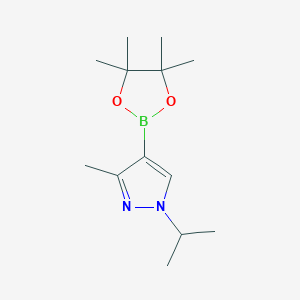
4-Chloro-2-(cyanomethyl)benzene-1-sulfonyl chloride
Descripción general
Descripción
4-Chloro-2-(cyanomethyl)benzene-1-sulfonyl chloride is a chemical compound with the CAS Number: 1557469-14-3 . It has a molecular weight of 250.1 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H5Cl2NO2S/c9-7-1-2-8(14(10,12)13)6(5-7)3-4-11/h1-2,5H,3H2 . This code provides a specific textual identifier for the molecular structure of this compound.Physical And Chemical Properties Analysis
This compound has a molecular weight of 250.1 .Aplicaciones Científicas De Investigación
Friedel-Crafts Sulfonylation
4-Chloro-2-(cyanomethyl)benzene-1-sulfonyl chloride is used in Friedel-Crafts sulfonylation reactions. For instance, 1-butyl-3-methylimidazolium chloroaluminate ionic liquids, acting as unconventional reaction media and Lewis acid catalysts, have been employed in the Friedel-Crafts sulfonylation reaction of benzene and substituted benzenes with 4-methyl benzenesulfonyl chloride, yielding almost quantitative yields of diaryl sulfones under ambient conditions (Nara, Harjani, & Salunkhe, 2001).
Synthesis and Characterization of Novel Polymers
The chloro-monomer 1-(4'-chloro-1-benzoyl)-3-(4'-1-choro-benzene sulfonyl)-benzene (CBCBSB), synthesized by the Friedel-Crafts reaction of m-chlorosulfonyl benzoyl chloride with chlorobenzene, is used to create novel poly (aryl ether sulfone ketone)s (PAESK) containing m-sulfonylbenzoyl linkages in the main chains. These polymers, characterized by various techniques such as FT-IR, NMR, and XRD, exhibit good melt processability, solubility in certain solvents, and excellent mechanical performance (Ding, Wang, Zhang, & Liu, 2011).
Chemical Analysis and Characterization
In a study focusing on the function group uniformity of polystyrol sulfonyl chloride resins, infrared spectroscopy was utilized to detect the results of chloro-sulfonation reactions. Characteristic peaks were identified, and their absorbance ratios were used to express the uniformity of polystyrol sulfonyl chloride resins, confirming that infrared spectroscopy can quickly and practically determine function group uniformity (Lin, Wei, Liu, & Zhou, 2009).
Oxidative Conversion of Thiols and Disulfides
Poly(N,N'-Dichloro-N-ethyl-benzene-1,3-disulfonamide) and N,N,N',N'-Tetrachlorobenzene-1,3-disulfonamide have been used as reagents for the direct oxidative conversion of sulfur compounds to corresponding arenesulfonyl chlorides. This method provides an efficient and mild approach to synthesize a variety of aryl or heteroarylsulfonyl chlorides (Veisi, Ghorbani‐Vaghei, & Mahmoodi, 2011).
Propiedades
IUPAC Name |
4-chloro-2-(cyanomethyl)benzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Cl2NO2S/c9-7-1-2-8(14(10,12)13)6(5-7)3-4-11/h1-2,5H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKKAYMTVGBZEHK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)CC#N)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Cl2NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



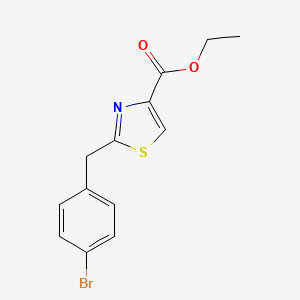
![O-[(4-methylmorpholin-2-yl)methyl]hydroxylamine](/img/structure/B1432448.png)
